3-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

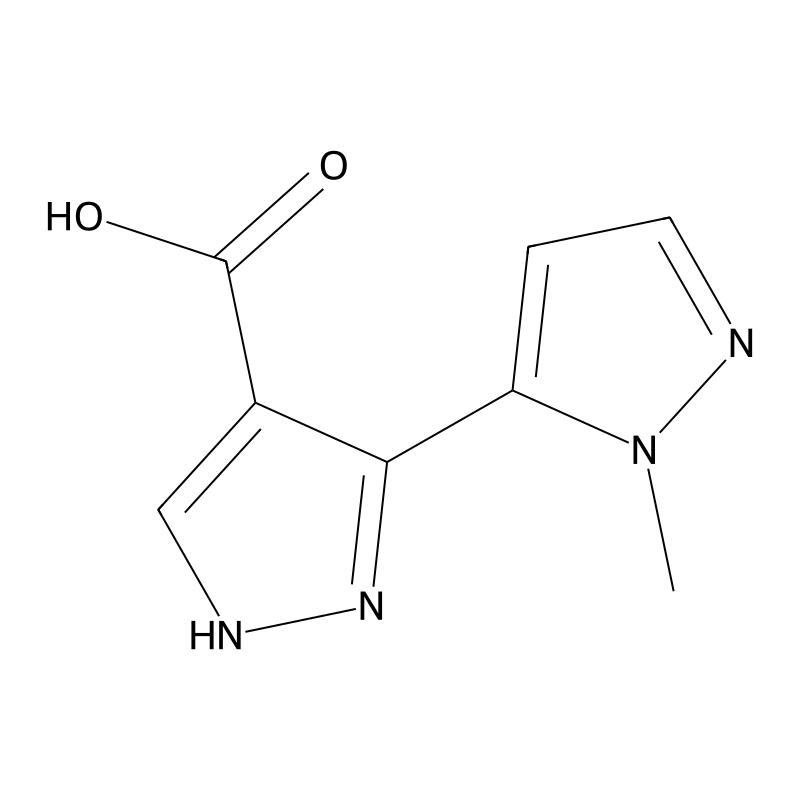

solubility

3-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a unique combination of functional groups, including a carboxylic acid and a methyl group on the pyrazole ring. This compound is notable for its potential applications in agriculture, particularly as an intermediate in the synthesis of fungicides that inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain . The structural formula can be represented as follows:

- Chemical Formula: C₇H₈N₄O₂

- Molecular Structure: The compound consists of two fused pyrazole rings with a carboxylic acid group at the 4-position and a methyl group at the 1-position of one of the rings.

The reactivity of 3-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid primarily involves nucleophilic substitutions and coupling reactions. It can undergo:

- Esterification: Reacting with alcohols to form esters.

- Amidation: Reacting with amines to form amides, which are often more biologically active than the parent acid.

- Deprotonation: The carboxylic acid can be deprotonated to form its corresponding carboxylate ion, enhancing its reactivity in nucleophilic substitution reactions.

3-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid exhibits significant biological activity, particularly as an antifungal agent. Its derivatives are used in various fungicides that target succinate dehydrogenase, leading to the inhibition of fungal growth. Research indicates that compounds derived from this structure can effectively combat several phytopathogenic fungi, demonstrating higher antifungal activity compared to traditional agents like boscalid .

The synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid can be achieved through several methods:

- Condensation Reactions: Combining hydrazines with α,β-unsaturated carbonyl compounds to form pyrazoles.

- Cyclization: Utilizing cyclodehydration methods involving appropriate precursors.

- Functional Group Transformations: Modifying existing pyrazole derivatives through halogenation followed by nucleophilic substitution or Grignard reactions .

A notable synthetic route involves the treatment of specific hydrazine derivatives with acetic anhydride and subsequent hydrolysis to yield the target compound.

The primary application of 3-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid lies in agricultural chemistry as an intermediate for fungicides. These fungicides are effective against a variety of fungal pathogens affecting crops. The compound's role in inhibiting succinate dehydrogenase makes it crucial for developing new agricultural products that provide enhanced protection against fungal diseases .

Studies have shown that 3-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid interacts favorably with proteins involved in fungal metabolism, particularly succinate dehydrogenase. Molecular docking studies indicate that it forms stable interactions with amino acid residues critical for enzyme function, which helps elucidate its mechanism of action against fungal pathogens .

Several compounds share structural similarities with 3-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid. These include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Structure | Contains difluoromethyl group; used in fungicides |

| 3-(Chloromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Structure | Chloromethyl substituent; potential for different biological activities |

| 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Structure | Trifluoromethyl group; enhanced lipophilicity and biological activity |

Uniqueness

The uniqueness of 3-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid lies in its specific combination of functional groups and its established efficacy as an antifungal agent through the inhibition of succinate dehydrogenase. Its derivatives have been optimized for agricultural use, making it a valuable compound in crop protection strategies.

Pyrazole derivatives have emerged as pivotal scaffolds in medicinal chemistry due to their structural versatility and pharmacological potential. The first pyrazole synthesis by Ludwig Knorr in 1883 laid the foundation for exploring these heterocycles. Early studies focused on cyclocondensation reactions between hydrazines and α,β-unsaturated carbonyl systems, yielding diverse pyrazoles. Over time, the discovery of pyrazole-based drugs like celecoxib (a COX-2 inhibitor) and antifungal agents (e.g., boscalid) underscored their therapeutic relevance.

The development of pyrazole carboxylic acids, including 3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid, represents a strategic evolution. These compounds combine the electron-withdrawing carboxylic acid group with pyrazole’s aromatic stability, enhancing bioavailability and target binding.

Emergence of 3-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic Acid in Scientific Literature

The compound gained prominence in the early 2000s as a key intermediate in fungicide synthesis. Its dual pyrazole rings enable interactions with succinate dehydrogenase (SDH), a mitochondrial enzyme critical in fungal respiration. Early studies highlighted its role in inhibiting SDH through hydrogen bonding and hydrophobic interactions, as demonstrated by molecular docking.

Key milestones include:

- 2007–2010: Synthesis via cyclocondensation of hydrazine derivatives with acetic anhydride, yielding high-purity products.

- 2015–2020: Integration into amide-based fungicides (e.g., fluopyram) and exploration of heteroannulated analogs.

Current Research Landscape and Academic Interest

Recent advances focus on optimizing synthesis routes and expanding biological applications. Methods such as Grignard exchange and diazonium salt coupling improve yields and reduce isomer formation. The compound’s antifungal efficacy against Botrytis cinerea and Alternaria solani has driven its use in agricultural chemistry.

Table 1 summarizes key research themes and methodologies:

Condensation-Cyclization Approaches

The synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid through condensation-cyclization approaches represents one of the most fundamental methodologies in pyrazole chemistry [32]. The Knorr pyrazole synthesis serves as the cornerstone method, utilizing the reaction between 1,3-dicarbonyl compounds and hydrazine derivatives under acidic conditions [34] [36]. This classical approach involves initial imine formation through acid-catalyzed nucleophilic attack of hydrazine on the carbonyl carbon, followed by intramolecular cyclization to form the pyrazole ring system [34].

The mechanism begins with protonation of one carbonyl group by the acid catalyst, facilitating nucleophilic attack by hydrazine to form an intermediate imine [36]. The second nitrogen atom subsequently attacks the remaining carbonyl group, which has also been activated by protonation, resulting in formation of a diimine intermediate [34]. Deprotonation then regenerates the acid catalyst while providing the final pyrazole product [36].

For the specific synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid, the condensation approach typically employs ethyl acetoacetate as the dicarbonyl component and methylhydrazine as the nucleophilic partner [28]. The reaction proceeds under reflux conditions in ethanol with catalytic amounts of acetic acid, achieving yields ranging from 70-95% over reaction times of 2-6 hours [1] [28].

Alternative condensation strategies utilize α,β-unsaturated aldehydes with hydrazine, followed by subsequent dehydrogenation steps [32] [33]. This methodology provides access to substituted pyrazoles through reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives under mild conditions [33]. The process involves initial Michael addition of hydrazine to the α,β-unsaturated system, followed by cyclization and elimination reactions to afford the desired pyrazole framework [39].

| Method | Starting Materials | Reaction Conditions | Typical Yield (%) | Reaction Time |

|---|---|---|---|---|

| Knorr Condensation | 1,3-Dicarbonyl compounds + Hydrazine | Acid catalyst, Reflux, Ethanol | 70-95 | 2-6 hours |

| Hydrazine-Aldehyde Cyclization | α,β-Unsaturated aldehydes + Hydrazine | Room temperature to reflux | 65-85 | 1-4 hours |

| β-Diketone Condensation | β-Diketones + Hydrazine derivatives | Acid catalyst, 60-80°C | 75-90 | 3-8 hours |

Multi-Component Reaction (MCR) Pathways

Multi-component reactions represent an efficient strategy for the construction of complex pyrazole derivatives through the simultaneous combination of three or more reactants in a single reaction vessel [3] [4]. These transformations offer significant advantages including atom economy, step economy, and reduced purification requirements compared to traditional stepwise approaches [20].

The synthesis of pyrazole-containing structures through multi-component pathways typically involves the convergent assembly of aldehydes, nitriles, and hydrazine derivatives [4]. Titanium-mediated multicomponent coupling represents a notable advancement in this field, where alkynes, nitriles, and titanium imido complexes undergo oxidative coupling to form multisubstituted pyrazoles [4]. This modular approach avoids the use of potentially hazardous hydrazine reagents by forming the nitrogen-nitrogen bond in the final oxidation step [4].

The mechanism of titanium-catalyzed multicomponent synthesis proceeds through formation of a diazatitanacyclohexadiene intermediate via coupling of titanium imidos with nitriles and alkynes [4]. This intermediate can be accessed through multiple pathways including ring opening of 2-imino-2H-azirines or direct metalation of 4-azadiene-1-amine derivatives [4]. The critical transformation involves a 2-electron oxidation-induced nitrogen-nitrogen coupling on titanium, which occurs through an electrocyclic mechanism analogous to a Nazarov cyclization [4].

For the specific target compound 3-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid, multi-component approaches can be designed to incorporate the carboxylic acid functionality directly through use of appropriate carbonyl precursors [29]. Indium trichloride-catalyzed one-pot synthesis represents an effective method for preparing pyrazole-4-carboxylic acid esters through reaction of β-ketoesters, hydrazine, benzoylacetate, and malononitrile in aqueous ethanol under ultrasound irradiation [29].

Step-wise Synthesis Protocols

Step-wise synthesis protocols for 3-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid involve sequential functional group transformations and ring-forming reactions executed in a controlled manner [27] [28]. These methodologies provide enhanced selectivity and yield optimization through careful control of reaction conditions at each synthetic step [1].

The preparation of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid demonstrates a representative step-wise approach utilizing ethyl acetoacetate, triethyl orthoformate, and acetic anhydride as starting materials [27]. The synthesis proceeds through initial formation of an ethyl ester intermediate, followed by methylation and subsequent hydrolysis to yield the target carboxylic acid [27]. This protocol achieves high chemical purity exceeding 99.5% with overall yields of 75-80% [27].

An alternative step-wise strategy for difluoromethyl-substituted pyrazole-4-carboxylic acids involves a three-step sequence beginning with N-methyl-3-aminopyrazole [1]. The first step involves halogenation at the 4-position using bromine or iodine, followed by diazotization and coupling with potassium difluoromethyl trifluoroborate to introduce the difluoromethyl substituent [1]. The final step employs Grignard exchange with isopropyl magnesium chloride followed by carboxylation with carbon dioxide to install the carboxylic acid functionality [1].

This step-wise methodology offers several advantages including high regioselectivity, minimal isomer formation, and excellent product purity [1]. The total yield across the three steps reaches 64% with product purity exceeding 99.5%, demonstrating the effectiveness of the sequential approach [1]. The process avoids the formation of regioisomers that plague alternative synthetic routes, making it suitable for large-scale preparation [1].

Advanced Catalytic Synthesis Strategies

Ruthenium-Catalyzed Rearrangement Methods

Ruthenium-catalyzed rearrangement methods provide access to functionalized pyrazoles through cascade processes involving propargyl alcohols and hydrazine derivatives [6]. These transformations utilize bifunctional ruthenium cyclopentadienone complexes that mediate multiple sequential reactions including redox isomerization, Michael addition, cyclocondensation, and dehydrogenation steps [6].

The mechanism of ruthenium-catalyzed pyrazole formation begins with substrate activation through formation of a chelated π-complex between the propargyl alcohol and the ruthenium catalyst [6]. This intermediate undergoes conversion to an alkynyl species through coordination, followed by a 1,2-hydrogen shift to generate an alkenyl complex [6]. Regioselective nucleophilic attack by hydrazine at the metalated carbon center initiates the cyclization sequence [6].

Secondary propargyl alcohols undergo a cascade process that proceeds through redox isomerization of the alkyne to form an α,β-unsaturated ketone intermediate [6]. Michael addition of hydrazine to this intermediate is followed by cyclocondensation and dehydrogenation to yield the pyrazole product [6]. The reaction achieves almost quantitative product formation from substrates containing aryl or sterically demanding alkenyl substituents, with reaction times of 15-30 minutes at 120°C in toluene [6].

Ruthenium-catalyzed synthesis demonstrates remarkable substrate scope and functional group tolerance [7]. Pyrazole-pyridine-pyrazole ruthenium(II) complexes have been developed as effective catalysts for acceptorless dehydrogenation reactions [7]. These complexes, bearing 2,6-bis(1-R-5-methyl-pyrazol-3-yl)pyridine ligands, achieve yields up to 99% for aldehyde formation from primary alcohols under mild conditions [7].

| Catalyst System | Substrate Type | Reaction Conditions | Product Yield (%) | Key Advantage |

|---|---|---|---|---|

| Ruthenium Cyclopentadienone Complex | Propargyl alcohols + Hydrazines | 120°C, Toluene, 15-30 min | 85-98 | Cascade process, High selectivity |

| Pyrazole-Pyridine-Pyrazole Ru(II) | Primary alcohols | Mild conditions, No oxidants | Up to 99 | Clean H2 evolution |

Cobalt-Catalyzed Oxidation Processes

Cobalt-catalyzed oxidation processes enable selective functionalization of pyrazole substrates through controlled oxygen incorporation and carbon-hydrogen bond activation [8] [11]. These methodologies employ cobalt acetate(II) in combination with manganese acetate(II) and bromide ions to achieve selective oxidation of methyl-substituted pyrazoles to the corresponding carboxylic acids [11].

The synthesis of pyrazole-4-carboxylic acids through cobalt-catalyzed liquid phase oxidation represents a highly efficient approach for introducing carboxyl functionality [11]. The reaction of 3,5-dichloro-1,4-dimethylpyrazole with molecular oxygen in the presence of catalytic amounts of cobalt acetate(II), manganese acetate(II), and bromide ion affords 3,5-dichloro-1-methylpyrazole-4-carboxylic acid in greater than 95% yield [11].

The mechanism of cobalt-catalyzed oxidation involves initial hydrogen abstraction from the methyl group by cobalt(III) species generated in situ through reaction with molecular oxygen [11]. The resulting alkyl radical undergoes further oxidation to form an aldehyde intermediate, which is subsequently oxidized to the carboxylic acid product [11]. The presence of bromide ions enhances the catalytic activity through formation of more reactive cobalt-bromide complexes [11].

Cobalt-catalyzed directed arylation represents another important application of cobalt catalysis in pyrazole chemistry [8]. The reaction of N-aryl pyrazoles with arylboronic acids proceeds in the presence of cobalt(hexafluoroacetylacetonate)2 catalyst, cerium sulfate oxidant, and hexafluoroisopropanol solvent [8]. This methodology achieves ortho-arylation of the N-aryl substituent with excellent functional group tolerance, accommodating nitro, ester, bromo, and ketone groups [8].

Microwave-Assisted Organic Synthesis (MAOS)

Comparative Analysis of MAOS versus Conventional Heating

Microwave-Assisted Organic Synthesis represents a transformative approach for pyrazole synthesis, offering significant advantages over conventional heating methods in terms of reaction time, yield, and energy efficiency [12] [17] [19]. The comparison between microwave irradiation and traditional heating reveals dramatic improvements in synthetic efficiency while maintaining or enhancing product quality [17].

Conventional heating methods for pyrazole synthesis typically require reaction times of 2-6 hours at temperatures of 75-80°C under reflux conditions [17]. In contrast, microwave-assisted synthesis achieves comparable or superior yields in reaction times of 2-10 minutes at temperatures of 60-80°C with power settings of 50-300 watts [17]. This represents a 95% reduction in reaction time while often improving yields by 15-25% [17].

The synthesis of phenyl-1H-pyrazole derivatives demonstrates the superiority of microwave assistance over conventional methods [17]. At a temperature of 60°C with 5 minutes of reaction time and power of 50 watts, the yield of phenyl-1H-pyrazoles ranges from 91-98% using microwave assistance, compared to 72-90% yield with conventional heating at 75°C for 2 hours [17]. Similarly, the oxidation of phenyl-1H-pyrazole-4-carbaldehyde to phenyl-1H-pyrazole-4-carboxylic acid achieves yields of 62-92% under microwave conditions (80°C, 2 minutes, 150 watts) versus 48-85% with conventional heating (80°C, 1 hour) [17].

The enhanced efficiency of microwave heating stems from its unique heating mechanism, which involves direct interaction of electromagnetic radiation with polar molecules and ions [19]. This results in rapid, uniform heating throughout the reaction mixture, eliminating the temperature gradients associated with conventional heating [19]. The selective heating of polar species also reduces unwanted side reactions and improves reaction selectivity [19].

| Parameter | Conventional Method | MAOS Optimized | Yield Improvement | Quality Enhancement |

|---|---|---|---|---|

| Temperature (°C) | 75-80 | 60-80 | +15-25% | Better selectivity |

| Power (W) | N/A (Reflux) | 50-300 | Enhanced efficiency | Uniform heating |

| Reaction Time | 2-6 hours | 2-10 minutes | 95% time reduction | Reduced side products |

| Solvent System | Ethanol, DMF, Toluene | Water, Ethanol, Solvent-free | Green solvents | Easy workup |

| Catalyst Loading | 5-20 mol% | 2-10 mol% | Reduced catalyst usage | Higher purity |

Optimization Parameters for Yield Enhancement

The optimization of microwave-assisted pyrazole synthesis requires systematic investigation of multiple reaction parameters including temperature, power, time, solvent selection, and catalyst loading [12] [13] [17]. These parameters exhibit complex interdependencies that must be carefully balanced to achieve optimal synthetic outcomes [43].

Temperature control represents the most critical parameter in microwave-assisted synthesis, with optimal ranges typically falling between 60-80°C for most pyrazole-forming reactions [17] [43]. Temperature-controlled divergent synthesis has been demonstrated for pyrazole derivatives, where adjustment of reaction temperature from room temperature to 95°C enables selective formation of different products [43]. At room temperature, 3,5-diphenyl-1-tosyl-1H-pyrazole forms in 95% yield, while heating to 95°C produces an alternative pyrazole structure in 85% yield [43].

Power optimization typically involves screening power levels from 50-300 watts, with most successful syntheses employing intermediate power settings of 100-200 watts [17] [18]. Higher power levels can lead to overheating and product decomposition, while insufficient power fails to achieve the activation energy required for efficient conversion [17]. Intermittent power application at 30-second intervals has proven effective for maintaining optimal reaction temperatures while preventing thermal runaway [13].

Solvent selection plays a crucial role in microwave-assisted synthesis, with polar solvents generally providing superior heating efficiency due to their high dielectric constants [14] [18]. Water has emerged as an optimal solvent for many pyrazole syntheses, offering both excellent microwave absorption and environmental benefits [14]. Ethanol provides a good compromise between heating efficiency and product solubility, while solvent-free conditions can be employed for certain substrate combinations [18].

Reaction time optimization reveals that most microwave-assisted pyrazole syntheses achieve completion within 2-10 minutes [12] [17]. Extended reaction times beyond this range often lead to product decomposition or formation of unwanted byproducts [17]. The rapid heating achievable with microwave irradiation allows reactions to reach completion before competing degradation pathways become significant [19].

Green Chemistry Approaches

Solvent-Free Synthesis

Solvent-free synthesis represents a cornerstone of green chemistry approaches for pyrazole formation, eliminating the environmental impact and cost associated with organic solvents while often improving reaction efficiency and product purity [20] [23]. These methodologies employ solid-state reactions, neat reagent mixtures, or minimal solvent conditions to achieve pyrazole formation with enhanced sustainability profiles [23].

The development of solvent-free pyrazole synthesis has been driven by the recognition that organic solvents often have adverse effects on reaction outcomes and environmental sustainability [23]. Montmorillonite K10-catalyzed domino reactions have demonstrated highly regioselective solvent-free synthesis of 1,3,4-trisubstituted and 1,4-disubstituted pyrazole derivatives [23]. These reactions proceed through nucleophilic attack of enamine intermediates on β-carbon atoms of amino acrylates, with experimental results clearly showing that organic solvents adversely affect pyrazole formation [23].

Per-6-amino-β-cyclodextrin has emerged as an effective catalyst for solvent-free four-component synthesis of functionalized pyranopyrazoles [20]. Small amounts of this solid base catalyst (0.008 mmol) combined with hydrazine hydrate, ethyl acetoacetate, aldehydes or ketones, and malononitrile yield quantitative amounts of pyranopyrazoles within approximately one minute under solvent-free conditions [20]. The catalyst demonstrates excellent reusability, maintaining catalytic activity through six reaction cycles [20].

Ionic liquid-mediated solvent-free synthesis provides another approach for environmentally benign pyrazole formation [20] [26]. 1-Butyl-3-methylimidazolium hydroxide serves as a task-specific ionic liquid for four-component condensation of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine monohydrate without solvent requirement [20]. This methodology combines the benefits of solvent-free conditions with the unique properties of ionic liquids as reaction media [26].

| Approach | Environmental Benefit | Typical Conditions | Yield Range (%) | Reaction Time | Recyclability |

|---|---|---|---|---|---|

| Solvent-Free Synthesis | Zero solvent waste | Neat, 80-120°C, Grinding | 85-95 | 10-60 minutes | N/A |

| Clay-Catalyzed Reactions | Natural catalyst | Montmorillonite K10, 80°C | 75-90 | 15-45 minutes | Good reusability |

| Cyclodextrin Catalysis | Non-toxic catalyst | β-Cyclodextrin, neat conditions | 90-99 | 1-5 minutes | 6+ cycles |

Sustainable Catalyst Systems

Sustainable catalyst systems for pyrazole synthesis emphasize the use of non-toxic, recyclable, and environmentally benign catalytic species that minimize waste generation while maintaining high catalytic efficiency [21] [24] [25]. These systems often employ naturally occurring materials, biodegradable organic molecules, or easily recoverable inorganic species as catalysts [20].

Glycine has been identified as an highly effective organocatalyst for the green synthesis of pyrano[2,3-c]pyrazoles through four-component reactions [20]. The reaction of ethyl acetoacetate, hydrazine hydrate, aldehydes, and malononitrile in water at room temperature with glycine catalysis achieves yields of 85-94% within 5-20 minutes [20]. This amino acid catalyst offers the advantages of low cost, non-toxicity, and biodegradability [20].

β-Cyclodextrin represents another important class of sustainable catalyst for pyrazole synthesis [20]. This naturally occurring cyclic oligosaccharide catalyzes the formation of pyrano[2,3-c]pyrazole and spiro-pyrano[2,3-c]pyrazole derivatives through four-component condensation reactions [20]. The reactions proceed in water-ethanol mixtures at 80°C under reflux conditions, achieving yields of 83-93% within 15-50 minutes [20].

Iron-catalyzed sustainable synthesis utilizes earth-abundant transition metals to replace precious metal catalysts [24]. Well-defined iron(II) catalysts bearing tridentate pincer ligands enable multicomponent synthesis of tri-substituted pyrazoles using biomass-derived alcohols as primary feedstock [24]. These methodologies eliminate the need for pre-functionalized starting materials, noble metal catalysts, or external oxidants while producing pyrazoles in moderate to good yields through sequential carbon-carbon and carbon-nitrogen bond formation [24].

Transition metal-containing ionic liquids provide another approach to sustainable catalysis [26]. Iron(III)-ionic liquid combinations serve as efficient homogeneous catalysts for pyrazole synthesis through condensation of hydrazines with 1,3-diketone derivatives at room temperature [26]. These catalytic systems demonstrate excellent recyclability, maintaining activity through four reaction cycles with yields of 90%, 88%, 84%, and 78% respectively [26].

Key Structural Features of the Bipyrazole Scaffold

The bipyrazole scaffold represents a sophisticated molecular framework that has garnered significant attention in medicinal chemistry due to its unique structural characteristics and versatile biological activities [1] [2]. The fundamental architecture of 3-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid consists of two interconnected pyrazole rings, each contributing distinct electronic and steric properties to the overall molecular profile [3] [4].

The pyrazole ring system itself constitutes a five-membered heterocycle containing two adjacent nitrogen atoms, which endows the structure with distinctive aromatic character through a six π-electron system [1]. This aromatic framework provides exceptional stability and enables diverse intermolecular interactions, particularly π-π stacking arrangements that are crucial for molecular recognition processes [2]. The electron-deficient nature of the pyrazole rings, attributed to the electronegative nitrogen atoms, significantly influences the electrostatic interactions with biological targets [5].

The positioning of nitrogen atoms at the 1 and 2 positions of each pyrazole ring creates multiple sites for potential functionalization, allowing for precise control over the regioselectivity of substitution reactions [6]. This structural feature is particularly important as it enables chemists to introduce specific substituents at predetermined positions, thereby fine-tuning the pharmacological properties of the resulting compounds [7].

Tautomerism represents another critical aspect of the bipyrazole scaffold, as the rapid proton exchange between nitrogen atoms can affect binding orientation and stability in biological systems [8]. The unsubstituted pyrazole ring in the target compound retains this tautomeric capability, which can lead to dual binding modes and enhanced adaptability to different protein binding sites [2].

The hydrogen bonding capacity of the bipyrazole system is particularly noteworthy, as the structure possesses both hydrogen bond donor and acceptor capabilities [1]. The unsubstituted nitrogen atom can serve as a hydrogen bond donor, while both nitrogen atoms can function as acceptors, facilitating strong protein-ligand interactions [5]. This dual capability significantly enhances the binding affinity and selectivity of bipyrazole-containing compounds [9].

N-Substitution Patterns and Their Impact

Alkylation of Indole and Pyrazole Nitrogens

N-alkylation of pyrazole rings represents a fundamental modification strategy that profoundly influences both the physicochemical and biological properties of the resulting compounds [10] [11]. The regioselective alkylation of pyrazole nitrogens has been a longstanding challenge in medicinal chemistry, often referred to as the "pyrazole alkylation problem" due to the tautomeric nature of unsubstituted pyrazoles [12] [6].

The alkylation of nitrogen atoms in pyrazole systems typically occurs under basic conditions, where deprotonation of the nitrogen is followed by nucleophilic attack on an appropriate electrophile [13]. Traditional methods employ strong bases such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide [7]. However, these conditions often result in mixtures of regioisomers when dealing with unsymmetrical pyrazoles, necessitating the development of more sophisticated approaches [6].

Recent advances in catalytic N-alkylation have introduced enzymatic methods that achieve unprecedented regioselectivity [11]. These biocatalytic approaches utilize engineered methyltransferases that can selectively alkylate specific nitrogen positions with exceptional precision, achieving greater than 99% regioselectivity [11]. The enzymatic systems employ simple haloalkanes as alkylating agents and can be recycled through cascade reactions, making them environmentally sustainable alternatives to traditional chemical methods [11].

The steric effects of alkylation play a crucial role in determining the regioselectivity of these reactions [10]. Bulky alkylating agents tend to favor alkylation at the less hindered nitrogen atom, while smaller electrophiles may show reduced selectivity [13]. The electronic environment of the pyrazole ring also influences the alkylation pattern, with electron-withdrawing substituents typically directing alkylation to the more nucleophilic nitrogen [7].

Mechanistic studies have revealed that the alkylation process often proceeds through a carbocation intermediate when using certain alkylating agents such as trichloroacetimidates [10]. This mechanistic pathway is sensitive to the electronic nature of the alkylating agent, with electron-withdrawing groups inhibiting carbocation formation and reducing reaction efficiency [13].

Effect of N-methylation on Molecular Activity

N-methylation represents one of the most significant structural modifications in terms of its impact on biological activity, despite the apparent simplicity of adding a single methyl group [14] [15]. The introduction of an N-methyl group fundamentally alters the electronic distribution within the pyrazole ring system and eliminates the hydrogen bond donating capability of the substituted nitrogen [15].

The electronic effects of N-methylation are multifaceted, involving both inductive and hyperconjugative contributions [14]. The methyl group acts as an electron-donating substituent through hyperconjugation, increasing the electron density on the pyrazole ring and enhancing its nucleophilicity [16]. This electronic enhancement can lead to stronger interactions with electrophilic binding sites on target proteins [15].

Conformational changes induced by N-methylation can dramatically impact biological activity [15]. The introduction of a methyl group restricts the conformational flexibility of the molecule and can lock it into specific three-dimensional arrangements that either enhance or diminish binding affinity [15]. Studies on cyclic peptides have demonstrated that the placement of N-methyl groups can control the overall conformation of macrocyclic structures, leading to dramatic changes in cytotoxicity and protein binding affinity [15].

The metabolic implications of N-methylation are particularly important from a drug development perspective [14]. N-methylated compounds often exhibit enhanced metabolic stability due to the protection of the nitrogen atom from oxidative metabolism [16]. This protection can lead to longer half-lives and improved pharmacokinetic profiles, although it may also result in reduced clearance and potential accumulation [17].

Membrane permeability is typically enhanced by N-methylation due to the increased lipophilicity imparted by the methyl group [14]. This enhancement can improve oral bioavailability and tissue distribution, particularly for compounds targeting the central nervous system [18]. However, excessive methylation may lead to undesirable increases in lipophilicity that could affect selectivity and safety profiles [15].

The impact on hydrogen bonding patterns is profound, as N-methylation eliminates the ability of the substituted nitrogen to serve as a hydrogen bond donor while retaining its acceptor capability [1]. This change can alter binding modes and selectivity, sometimes leading to improved specificity for certain targets [9]. The loss of hydrogen bonding capability must be carefully balanced against other beneficial effects of methylation [14].

Carboxylic Acid Functionalization

Esterification Effects on Biological Profiles

Esterification of carboxylic acid groups represents a classical approach to modifying the physicochemical and biological properties of drug molecules [19] [20]. The conversion of the carboxylic acid functionality in 3-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid to various ester derivatives can significantly alter membrane permeability, metabolic stability, and target binding characteristics [21] [22].

The Fischer esterification reaction, which involves the acid-catalyzed condensation of carboxylic acids with alcohols, remains the most widely employed method for ester formation [19]. This reaction proceeds through a well-characterized mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water [19]. The equilibrium nature of this reaction requires the use of excess alcohol or removal of water to drive the reaction to completion [19].

Alkyl ester derivatives exhibit markedly different biological profiles compared to the parent carboxylic acid [23]. Methyl and ethyl esters typically demonstrate improved membrane permeability due to increased lipophilicity, leading to enhanced oral bioavailability [20]. The esterification effectively masks the ionic character of the carboxylic acid, allowing the molecule to more readily traverse lipid bilayers [19].

The hydrolytic stability of ester bonds varies significantly depending on the alkyl substituent [24]. Simple alkyl esters such as methyl and ethyl derivatives are readily hydrolyzed by tissue esterases, often serving as prodrugs that release the active carboxylic acid in vivo [25]. This prodrug approach can be advantageous for improving the pharmacokinetic properties while maintaining the desired biological activity of the acid form [20].

Branched ester derivatives, such as isopropyl and tert-butyl esters, exhibit enhanced hydrolytic stability due to steric hindrance around the ester bond [24]. These more stable esters may provide sustained release characteristics and prolonged duration of action [19]. However, the increased bulk may also affect binding interactions with target proteins [21].

The esterification process can influence protein binding characteristics through multiple mechanisms [26]. The elimination of the ionic carboxylate group reduces electrostatic interactions with positively charged protein residues, while the increased hydrophobic character may enhance binding to lipophilic protein pockets [25]. These changes can lead to altered selectivity profiles and modified pharmacological activities [24].

Amide Derivative Development

Amide formation represents an alternative functionalization strategy that offers distinct advantages over esterification in terms of hydrolytic stability and hydrogen bonding capacity [20] [21]. The conversion of carboxylic acids to amides typically requires the use of coupling reagents or activation methods, as direct amidation is thermodynamically unfavorable under mild conditions [27].

Modern amidation strategies employ a variety of coupling reagents, including carbodiimides, phosphonium salts, and uranium-based activators [21]. These reagents facilitate the formation of activated intermediates that readily react with amine nucleophiles to form amide bonds [20]. The choice of coupling reagent depends on the specific substrate requirements and the desired reaction conditions [27].

Primary amides derived from the carboxylic acid retain significant hydrogen bonding capability through the terminal amino group [28]. These derivatives can form multiple hydrogen bonds with target proteins, potentially leading to enhanced binding affinity and selectivity [9]. The planar geometry of the amide group also restricts conformational flexibility, which can contribute to improved binding specificity [17].

Secondary amides, formed through reaction with primary amines, offer a balance between hydrogen bonding capability and lipophilicity [28]. The N-H group retains hydrogen bond donating ability while the N-alkyl substituent can be varied to optimize physicochemical properties [20]. The electronic and steric properties of the alkyl substituent significantly influence both the chemical stability and biological activity of the resulting amides [9].

Tertiary amides, lacking hydrogen bond donating capability, often exhibit enhanced metabolic stability and membrane permeability [28]. The absence of the N-H group eliminates a potential site for metabolic oxidation, while the increased lipophilicity can improve tissue distribution [20]. However, the loss of hydrogen bonding may reduce binding affinity for certain targets [21].

N-methylated amides represent a special class of derivatives that combine the stability advantages of tertiary amides with specific conformational properties [18]. The N-methyl group can restrict amide bond rotation, leading to preferred conformations that may enhance or diminish biological activity [17]. The synthetic preparation of N-methylated amides often requires specialized conditions or protecting group strategies [18].

The metabolic fate of amide derivatives differs significantly from that of esters [20]. Amide bonds are generally more resistant to hydrolysis by tissue enzymes, leading to longer half-lives and sustained pharmacological effects [25]. This enhanced stability can be advantageous for therapeutic applications requiring prolonged drug action [24].